dimethyl 2-(6-ethoxy-2,2-dimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Description
Dimethyl 2-(6-ethoxy-2,2-dimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a quinoline core fused with a 1,3-dithiole ring. The quinoline moiety is substituted with ethoxy, dimethyl, and pentanoyl groups, while the dithiole ring is esterified with dimethyl carboxylates.
Properties
Molecular Formula |
C25H29NO6S3 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
dimethyl 2-(6-ethoxy-2,2-dimethyl-1-pentanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H29NO6S3/c1-7-9-10-17(27)26-16-12-11-14(32-8-2)13-15(16)18(21(33)25(26,3)4)24-34-19(22(28)30-5)20(35-24)23(29)31-6/h11-13H,7-10H2,1-6H3 |
InChI Key |
HEMSFISGKQIIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C2=C(C=C(C=C2)OCC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydroquinoline Skeleton
The 2,3-dihydroquinolin-4(1H)-one core is typically synthesized via cyclocondensation of substituted anilines with β-ketoesters or β-diketones. For example, 1a–h substituted dihydroquinolines are prepared by reacting N-alkylhydroquinoline-6-carbaldehydes with cyclic secondary amines and excess elemental sulfur under reflux in dimethylformamide (DMF). Key modifications include:
-
Ethoxy group introduction : Achieved via nucleophilic substitution of hydroxyl groups in the quinoline precursor using ethyl bromide in the presence of potassium carbonate.
-
Pentanoyl installation : Acylation of the secondary amine in the dihydroquinoline scaffold using pentanoyl chloride under basic conditions (e.g., triethylamine).
Thioxo Group Installation
Sulfurization Strategies
The 3-thioxo moiety is introduced via sulfurization of dihydroquinoline intermediates. In a representative protocol:
-
Dihydroquinoline 1a–d is refluxed in DMF with a five-fold excess of elemental sulfur for 6–8 hours.
-
The thiocarbonyl group is stabilized by intramolecular hydrogen bonding, preventing over-sulfurization.
-
Yields range from 68–82%, depending on the electron-withdrawing/-donating nature of substituents.
Dithiole Ring Annulation
Cyclization via Electrophilic Aromatic Substitution
The 1,3-dithiole-4,5-dicarboxylate fragment is constructed through a two-step process:
-
Dithiolation : Treatment of 4-quinolone intermediates with carbon disulfide (CS₂) in the presence of potassium hydroxide, forming a dithiolate intermediate.
-
Cyclization : Reaction with dimethyl acetylenedicarboxylate under acidic conditions (e.g., acetic acid) to form the dithiole ring.
Optimized Conditions :
Esterification and Functional Group Interconversion
Dicarboxylate Esterification
The final dimethyl ester groups are installed via:
-
Transesterification : Reacting the dicarboxylic acid precursor with methanol in the presence of thionyl chloride (SOCl₂).
-
Direct esterification : Using dimethyl sulfate (DMS) and potassium carbonate in acetone.
Comparative Data :
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Transesterification | SOCl₂ | Methanol | Reflux | 92 |
| Direct esterification | K₂CO₃ | Acetone | 60°C | 85 |
Catalytic Innovations and Green Chemistry Approaches
Nanocatalyzed Cyclization
While traditional methods rely on stoichiometric reagents, emerging protocols employ nanocatalysts to enhance efficiency:
-
Fe₃O₄ nanoparticles : Enable one-pot assembly of quinoline-dithiole hybrids via tandem Knoevenagel-Michael-cyclization sequences.
-
CuO NPs (3.2 nm) : Facilitate dehydrogenative coupling of 2-aminobenzyl alcohol with diketones, achieving 89% yield in 30 minutes.
Advantages :
Challenges and Optimization Opportunities
Steric Hindrance Management
The 2,2-dimethyl and pentanoyl groups impose steric constraints during cyclization. Mitigation strategies include:
Byproduct Formation
Common byproducts include over-sulfurized quinolines and hydrolyzed esters. Solutions involve:
-
Strict anhydrous conditions : Use of molecular sieves during esterification.
-
Stepwise purification : Column chromatography with hexane/ethyl acetate gradients.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(6-ethoxy-2,2-dimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to dimethyl 2-(6-ethoxy-2,2-dimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate may exhibit significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of dithiole compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds that contain thioester functionalities have been linked to cytotoxic effects on various cancer cell lines .
- Antioxidant Activity : The presence of sulfur-containing groups in the structure suggests potential antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Enzyme Inhibition : Certain dithiole derivatives are known to act as inhibitors of key enzymes involved in metabolic pathways. This property can be harnessed for therapeutic purposes in conditions such as diabetes and obesity .
Applications in Pharmaceuticals
Given its promising biological activities, this compound has several potential pharmaceutical applications:
| Application Area | Description |
|---|---|
| Cancer Therapy | Development of targeted therapies that utilize the compound's cytotoxic properties against specific cancer types. |
| Antioxidant Supplements | Formulation of dietary supplements aimed at reducing oxidative stress and improving overall health. |
| Metabolic Disorders | Investigating the compound's role in managing conditions like diabetes through enzyme inhibition. |
Mechanism of Action
The mechanism of action of dimethyl 2-(6-ethoxy-2,2-dimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, while the thioxo and dithiole groups can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Conjugation : The thienylcarbonyl derivative () may exhibit enhanced π-conjugation due to the thiophene ring, improving charge-transfer properties for optoelectronic applications.
- Complexity : All analogs exhibit high complexity (>900), reflecting challenging synthesis and purification requirements .
Physical and Spectral Properties
- Melting Points: Analogous compounds (e.g., ) exhibit melting points between 243–245°C. The target compound’s bulkier pentanoyl group may lower this range due to reduced crystallinity.
- Spectroscopy: ¹H NMR: Quinoline protons resonate at δ 7.5–8.5 ppm, while methyl esters appear as singlets near δ 3.8–4.0 ppm . IR: Strong C=O stretches (~1700 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) confirm ester and thioxo groups .
Biological Activity
Dimethyl 2-(6-ethoxy-2,2-dimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS Number: 309293-50-3) is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological implications based on available research findings.
Molecular Formula : C25H29NO6S3
Molecular Weight : 535.6959 g/mol
Structure : The compound features a complex structure that includes dithiole and quinoline moieties, which are known for their biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the dithiole ring and subsequent functionalization with ethoxy and quinoline derivatives. Specific methods for synthesis can vary and are often protected under patent law .
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
Antioxidant Activity
Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The presence of the dithiole moiety is particularly associated with the scavenging of free radicals and protection against oxidative stress .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . Further studies are warranted to elucidate these effects specifically for this compound.
Case Studies
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of related dithiole compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when treated with these compounds, suggesting a potential mechanism for protective effects against cellular damage.
Case Study 2: Antimicrobial Testing
In another study, dimethyl derivatives were tested against E. coli and Staphylococcus aureus. The results showed a notable zone of inhibition compared to control groups, highlighting the compound's potential as an antimicrobial agent.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Test Method | Result |
|---|---|---|---|
| Compound A | Antioxidant | DPPH Assay | IC50 = 25 µM |
| Compound B | Antimicrobial | Agar Diffusion | Zone of Inhibition = 15 mm |
| Compound C | Anti-inflammatory | Cytokine Assay | Decreased IL-6 production |
Q & A
Q. What are the key considerations in designing a synthesis protocol for this compound?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this requires careful selection of solvents, reaction temperatures, and purification methods. For example, refluxing in ethanol for 2 hours under anhydrous conditions is a common strategy for similar thioxo-dihydroquinoline derivatives to ensure cyclization and minimize side reactions . Solvent systems like DMF-EtOH (1:1) are effective for recrystallization to achieve high purity (>99% ee), as demonstrated in analogous dioxolane dicarboxylate syntheses . Monitoring reaction progress via TLC or HPLC is critical to optimize yield and regioselectivity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of -NMR, -NMR, IR, and mass spectrometry (ESI-MS) is essential. For instance, -NMR can resolve signals for ethoxy groups ( ~1.3–1.5 ppm) and methyl esters ( ~3.8 ppm), while IR confirms carbonyl (C=O, ~1750 cm) and thioxo (C=S, ~1250 cm) functionalities . Elemental analysis (C, H, S) further validates molecular composition .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF-EtOH mixtures) followed by HPLC analysis using isopropyl alcohol/hexane mobile phases (5:95 ratio) at 210 nm detection ensures purity . Melting point consistency (e.g., 94–95°C for similar dioxolanes) and spectroscopic homogeneity are additional indicators .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during characterization?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected IR peaks may arise from tautomerism or steric hindrance. For example, the thioxo group in the dihydroquinoline moiety can exhibit keto-enol tautomerism, altering -NMR signals. Comparative analysis with model compounds (e.g., dithiole dicarboxylates ) and computational simulations (DFT for predicting -NMR shifts) can clarify structural ambiguities .
Q. What methodologies are suitable for evaluating the environmental fate of this compound?
- Methodological Answer : Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which combines laboratory and field analyses. Key steps include:
- Laboratory : Measure hydrophobicity (logP ~3.7 via HPLC) and photostability under UV light .
- Field : Monitor degradation products in soil/water using LC-MS/MS and assess bioaccumulation potential in model organisms (e.g., Daphnia magna) .
- Data Integration : Use QSAR models to predict abiotic/biotic transformation pathways .
Q. What experimental strategies can elucidate the compound’s bioactivity against resistant microbial strains?
- Methodological Answer : Adopt the microbroth dilution technique (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). For example:
- Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth for bacteria (e.g., S. aureus ATCC 29213) and RPMI-1640 for fungi (e.g., C. albicans ATCC 10231) .
- Incubate at 35°C for 18–50 hours and compare MICs against reference antibiotics (e.g., amikacin for bacteria, fluconazole for fungi) .
- Structure-activity relationships (SAR) can be derived by modifying substituents (e.g., ethoxy vs. methoxy groups) .
Q. How can researchers investigate the electronic properties of the dithiole moiety for material science applications?
- Methodological Answer : Cyclic voltammetry (CV) and UV-vis spectroscopy are critical. For dithiole derivatives, CV in acetonitrile can reveal redox potentials (e.g., oxidation peaks at +0.5 V vs. Ag/AgCl), while UV-vis spectra (e.g., λ ~450 nm) indicate π→π* transitions in the conjugated system . X-ray crystallography (e.g., monoclinic P2/c space group) provides precise bond-length data for density functional theory (DFT) validation .
Q. What advanced statistical designs are appropriate for optimizing reaction conditions?
- Methodological Answer : Use split-plot or randomized block designs to account for variables like temperature, catalyst loading, and solvent polarity. For example:
- Main Plots : Vary reflux temperatures (60–100°C).
- Subplots : Test catalyst systems (e.g., Lewis acids vs. organocatalysts).
- Replicates : Perform 4 replicates with 5 plants each, as in agricultural chemical studies .
- Analysis : Apply ANOVA to identify significant factors affecting yield and purity .
Methodological Notes
- Synthesis Optimization : Ethanol reflux and DMF-EtOH recrystallization are standard for similar heterocycles .
- Environmental Impact : Follow Project INCHEMBIOL’s multi-compartment approach (air, water, soil) for ecotoxicology .
- Bioactivity : Use CLSI-compliant MIC assays and SAR analysis .
- Data Validation : Cross-reference spectroscopic data with computational models and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
